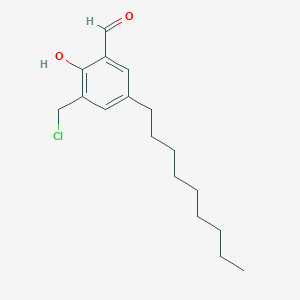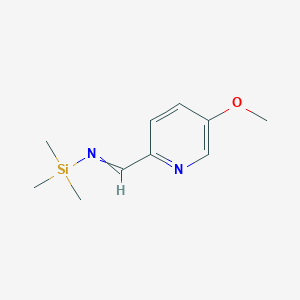
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methoxypyridine ring and a trimethylsilyl group attached to a methanimine moiety
Vorbereitungsmethoden
The synthesis of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Synthetic Route: The 5-methoxypyridine is first converted to its corresponding lithium salt using n-butyllithium. This intermediate is then reacted with trimethylsilyl chloride to form the desired product.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include n-butyllithium, trimethylsilyl chloride, and various oxidizing and reducing agents. Reactions are often carried out under inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce methylene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of enzyme activity or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(5-Methoxypyridin-2-yl)-N-(trimethylsilyl)methanimine can be compared with other similar compounds:
Similar Compounds: Examples include 1-(5-methoxypyridin-2-yl)piperazine and (5-methoxypyridin-2-yl)methanamine.
Eigenschaften
CAS-Nummer |
648415-01-4 |
|---|---|
Molekularformel |
C10H16N2OSi |
Molekulargewicht |
208.33 g/mol |
IUPAC-Name |
1-(5-methoxypyridin-2-yl)-N-trimethylsilylmethanimine |
InChI |
InChI=1S/C10H16N2OSi/c1-13-10-6-5-9(11-8-10)7-12-14(2,3)4/h5-8H,1-4H3 |
InChI-Schlüssel |
GEDKSLYNWASQAI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CN=C(C=C1)C=N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[5-(hydroxymethyl)-2,3-dihydrothiophen-2-yl] acetate](/img/structure/B12613468.png)

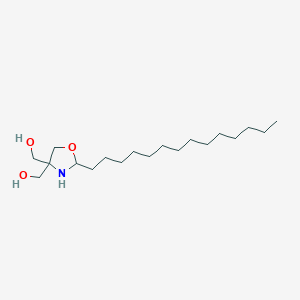
![4-[2-(Phenylsulfanyl)ethenyl]benzaldehyde](/img/structure/B12613480.png)
![1-(2-{[6-(4-Methylthiophen-2-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12613484.png)
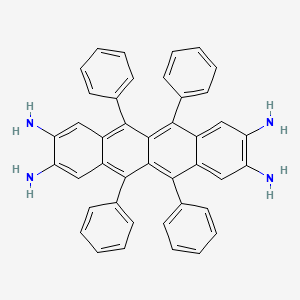
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
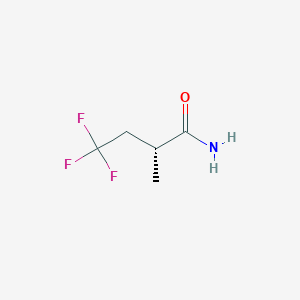
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
![5,5'-Bis{4-[(2S)-2-(pentyloxy)propyl]phenyl}-2,2'-bithiophene](/img/structure/B12613516.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)

![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
